molecular formula C22H24N4O4 B12051436 8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-56-5

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12051436
CAS No.: 476480-56-5
M. Wt: 408.4 g/mol
InChI Key: JOHLATYXEPAEHA-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It’s a purine derivative with a naphthalene moiety and two ethoxyethoxy (diethylene glycol) substituents. Here’s the full structure:

Structure:\text{Structure:} Structure:

!Compound Structure)

Preparation Methods

Synthetic Routes::

    Nucleophilic Substitution:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation at the purine ring or the naphthalene moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy groups.

    Reduction: Reduction of the purine ring or naphthalene ring is possible.

Common Reagents::

    Ethylene glycol: (for diethylene glycol formation).

    Hydrazine hydrate: (for reduction).

    Chlorinating agents: (for substitution).

Major Products::
  • The compound itself (8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione) is the primary product.
  • By-products may include regioisomers and partially substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).

    Medicine: Possible applications in drug discovery.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its structural complexity.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of purine, naphthalene, and diethylene glycol moieties sets it apart.

    Similar Compounds: None with precisely the same structure, but related purine derivatives exist.

Properties

CAS No.

476480-56-5

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C22H24N4O4/c1-4-29-12-13-30-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,4,12-14H2,1-3H3

InChI Key

JOHLATYXEPAEHA-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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